Cas no 2267-23-4 (2-Nitro-4-(trifluoromethoxy)aniline)

2-Nitro-4-(trifluoromethoxy)aniline is an aromatic amine derivative featuring both nitro and trifluoromethoxy functional groups. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and specialty chemicals. The presence of the electron-withdrawing nitro and trifluoromethoxy groups enhances its reactivity in electrophilic substitution and coupling reactions. This compound exhibits high stability and compatibility with a range of reaction conditions, making it suitable for multi-step synthetic processes. Its well-defined chemical properties allow for precise modifications, enabling applications in the design of advanced materials and bioactive compounds. Proper handling is required due to its potential sensitivity.
2-Nitro-4-(trifluoromethoxy)aniline structure
2267-23-4 structure
Product name:2-Nitro-4-(trifluoromethoxy)aniline
CAS No:2267-23-4
MF:C7H5F3N2O3
MW:222.121412038803
MDL:MFCD00042326
CID:42698
PubChem ID:87561098

2-Nitro-4-(trifluoromethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-Nitro-4-(trifluoromethoxy)aniline
    • 1-Amino-2-nitro-4-(trifluoromethoxy)benzene
    • 2-nitro-4-trifluoromethoxy-aniline
    • 2-nitro-4-trifluoromethoxy-phenylamine
    • 4-Trifluoromethoxy-2-nitroaniline
    • p-Anisidine,a,a,a-trifluoro-2-nitro- (6CI,8CI)
    • 2-Nitro-4-(trifluoromethoxy)benzenamine
    • 2-Nitro-4-trifluoromethoxyphenylamine
    • 4-(Trifluoromethoxy)-2-nitro-1-aminobenzene
    • a,a,a-Trifluoro-2-nitro-p-anisidine
    • 2-nitro-4-trifluoromethoxyaniline
    • 2-Amino-5-(trifluoromethoxy)nitrobenzene
    • Benzenamine, 2-nitro-4-(trifluoromethoxy)-
    • 2-nitro-4-(trifluoromethoxy)phenylamine
    • PubChem8514
    • 4-Amino-3-nitro-alpha,alpha,alpha-trifluoroanisole
    • KSC496G9B
    • 2-nitro4-trifluoromethoxyaniline
    • SBB
    • SY016407
    • 2267-23-4
    • MFCD00042326
    • DTXSID00379687
    • SCHEMBL203169
    • N0841
    • Z1509690079
    • AKOS015833502
    • PS-10489
    • J-510155
    • BP-10361
    • AM61428
    • FT-0613159
    • CS-W014725
    • SB79584
    • DB-012031
    • DTXCID00330713
    • 630-726-9
    • MDL: MFCD00042326
    • Inchi: 1S/C7H5F3N2O3/c8-7(9,10)15-4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2
    • InChI Key: YCGFVAPIBALHRT-UHFFFAOYSA-N
    • SMILES: FC(OC1C([H])=C([H])C(=C(C=1[H])[N+](=O)[O-])N([H])[H])(F)F

Computed Properties

  • Exact Mass: 222.02500
  • Monoisotopic Mass: 222.025
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 81.1
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.543
  • Melting Point: 61.0 to 65.0 deg-C
  • Boiling Point: 284.3℃/760mmHg
  • Flash Point: 125.7℃
  • Refractive Index: 1.525
  • PSA: 81.07000
  • LogP: 3.18000
  • Sensitiveness: Light Sensitive
  • Solubility: Not determined

2-Nitro-4-(trifluoromethoxy)aniline Security Information

2-Nitro-4-(trifluoromethoxy)aniline Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Nitro-4-(trifluoromethoxy)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N900975-5g
2-Nitro-4-(trifluoromethoxy)aniline
2267-23-4
5g
$81.00 2023-05-17
eNovation Chemicals LLC
K09613-500g
2-Nitro-4-(trifluoromethoxy)aniline
2267-23-4 97%
500g
$1500 2024-06-05
Apollo Scientific
PC5292-25g
2-Nitro-4-(trifluoromethoxy)aniline
2267-23-4 98%
25g
£11.00 2023-09-02
Oakwood
006900-1g
2-Nitro-4-(trifluoromethoxy)aniline
2267-23-4 97%
1g
$10.00 2024-07-19
Oakwood
006900-100g
2-Nitro-4-(trifluoromethoxy)aniline
2267-23-4 97%
100g
$120.00 2024-07-19
abcr
AB355293-5 g
2-Nitro-4-(trifluoromethoxy)aniline, 97%; .
2267-23-4 97%
5g
€54.50 2022-08-31
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
N0841-25G
2-Nitro-4-(trifluoromethoxy)aniline
2267-23-4 >98.0%(GC)
25g
¥360.00 2024-04-17
Fluorochem
006900-25g
2-Nitro-4-(trifluoromethoxy)aniline
2267-23-4 97%
25g
£30.00 2022-03-01
abcr
AB355293-10 g
2-Nitro-4-(trifluoromethoxy)aniline, 97%; .
2267-23-4 97%
10g
€77.20 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1026433-25g
2-Nitro-4-(trifluoromethoxy)aniline
2267-23-4 98%
25g
¥128.00 2023-11-21

2-Nitro-4-(trifluoromethoxy)aniline Related Literature

Additional information on 2-Nitro-4-(trifluoromethoxy)aniline

2-Nitro-4-(trifluoromethoxy)aniline (CAS No. 2267-23-4): A Comprehensive Overview

2-Nitro-4-(trifluoromethoxy)aniline, a compound with the CAS registry number 2267-23-4, is a significant chemical entity in the field of organic synthesis and materials science. This compound, often abbreviated as NTFMA, has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of an aniline backbone with a nitro group at the 2-position and a trifluoromethoxy group at the 4-position, making it a derivative of aniline with two distinct substituents. The trifluoromethoxy group introduces electron-withdrawing effects, while the nitro group further enhances the compound's reactivity and electronic properties.

The synthesis of NTFMA involves multi-step organic reactions, often starting from aniline derivatives. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the introduction of the trifluoromethoxy group, which traditionally required harsh reaction conditions. These innovations not only improve yield but also reduce the environmental footprint of the synthesis process.

One of the most notable applications of NTFMA lies in its role as an intermediate in pharmaceutical chemistry. The compound's structure makes it a valuable building block for synthesizing bioactive molecules, particularly those targeting specific receptor systems. Recent studies have highlighted its potential in developing novel drugs for neurodegenerative diseases, where its electronic properties play a crucial role in modulating receptor activity. Additionally, NTFMA has been explored as a precursor for advanced materials, such as conductive polymers and optoelectronic devices, due to its ability to enhance charge transport properties.

In terms of physical properties, NTFMA exhibits a melting point of approximately 150°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its solubility increases significantly in polar aprotic solvents such as dimethylformamide (DMF), which is advantageous for its use in solution-phase reactions. The compound's UV-Vis spectrum shows strong absorption bands in the visible region, attributed to the conjugation between the nitro and trifluoromethoxy groups. This property makes it suitable for applications in dye-sensitized solar cells and light-emitting diodes (LEDs), where chromophores with tailored absorption characteristics are essential.

Recent research has also focused on the environmental impact of NTFMA and its degradation pathways. Studies indicate that under aerobic conditions, NTFMA undergoes microbial degradation, with key intermediates being identified through metabolomics approaches. These findings are critical for assessing the compound's safety profile and ensuring its responsible use in industrial settings. Furthermore, computational modeling techniques have been employed to predict the toxicity of NTFMA towards aquatic organisms, providing valuable insights for regulatory compliance.

In conclusion, 2-Nitro-4-(trifluoromethoxy)aniline (CAS No. 2267-23-4) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application development, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its role in driving innovation across industries is expected to grow significantly.

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